7,10-Bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III
Overview
Description
7,10-Bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III is a derivative of Baccatin III, a naturally occurring diterpenoid compound found in the yew tree (Taxus species). This compound is a modified form of Baccatin III, where specific hydroxyl groups are protected with triethylsilyl and trimethylsilyl groups. These modifications enhance the compound’s stability and solubility, making it a valuable intermediate in the synthesis of various taxane derivatives, including the well-known anticancer drug paclitaxel .
Mechanism of Action
Target of Action
It is known that baccatin iii, a closely related compound, is a precursor to the anti-cancer drug paclitaxel . Paclitaxel targets microtubules in cells, stabilizing them and preventing their disassembly, which disrupts cell division and leads to cell death.
Mode of Action
Biochemical Pathways
Pharmacokinetics
It is known to be a solid compound with a predicted density of 124±01 g/cm3 . It has a predicted boiling point of 720.2±60.0 °C and is soluble in chloroform, ethyl acetate, and methanol .
Result of Action
Action Environment
It is known to be a stable compound at room temperature . Its solubility in various solvents suggests that it could be administered in a variety of formulations .
Preparation Methods
The preparation of 7,10-Bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III typically involves the chemical modification of Baccatin III. The synthetic route generally includes the following steps:
Isolation of Baccatin III: Baccatin III is extracted from the needles or bark of yew trees.
Protection of Hydroxyl Groups: The hydroxyl groups at positions 7, 10, and 13 of Baccatin III are protected using triethylsilyl chloride and trimethylsilyl chloride in the presence of a base such as imidazole or pyridine
Purification: The resulting compound is purified using chromatographic techniques to obtain the desired product with high purity.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
7,10-Bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III undergoes various chemical reactions, including:
Substitution Reactions: The silyl protecting groups can be selectively removed under mild acidic conditions to expose the hydroxyl groups for further functionalization.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of specific functional groups.
Esterification and Amidation: The exposed hydroxyl groups can react with carboxylic acids or amines to form esters or amides, respectively.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
7,10-Bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III has several scientific research applications:
Comparison with Similar Compounds
Similar compounds to 7,10-Bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III include other silyl-protected derivatives of Baccatin III, such as:
7-O-(Triethylsilyl) Baccatin III: This compound has a similar structure but lacks the additional silyl protection at positions 10 and 13.
10-Deacetyl Baccatin III: This compound is a precursor to various taxane derivatives and lacks the silyl protection groups.
13-O-Trimethylsilyl Baccatin III: This compound has a silyl protection group only at position 13.
The uniqueness of this compound lies in its multiple silyl protection groups, which enhance its stability and solubility, making it a valuable intermediate for synthesizing complex taxane derivatives .
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(triethylsilyloxy)-15-trimethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H72O10Si3/c1-15-56(16-2,17-3)53-33-26-34-43(28-49-34,51-30(8)45)37-39(50-40(47)31-24-22-21-23-25-31)44(48)27-32(52-55(12,13)14)29(7)35(41(44,9)10)36(38(46)42(33,37)11)54-57(18-4,19-5)20-6/h21-25,32-34,36-37,39,48H,15-20,26-28H2,1-14H3/t32-,33-,34+,36+,37-,39-,42+,43-,44+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYABQVXMGTVARC-KATQKFOVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O[Si](C)(C)C)C)O[Si](CC)(CC)CC)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O[Si](C)(C)C)C)O[Si](CC)(CC)CC)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H72O10Si3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30571117 | |
Record name | (5beta,7beta,10beta,13alpha)-4-(Acetyloxy)-1-hydroxy-9-oxo-7,10-bis[(triethylsilyl)oxy]-13-[(trimethylsilyl)oxy]-5,20-epoxytax-11-en-2-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30571117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
845.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159383-93-4 | |
Record name | (5beta,7beta,10beta,13alpha)-4-(Acetyloxy)-1-hydroxy-9-oxo-7,10-bis[(triethylsilyl)oxy]-13-[(trimethylsilyl)oxy]-5,20-epoxytax-11-en-2-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30571117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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